6,7-Dimethyl-1,2,4-trinitronaphthalene
Description
Properties
CAS No. |
50558-82-2 |
|---|---|
Molecular Formula |
C12H9N3O6 |
Molecular Weight |
291.22 g/mol |
IUPAC Name |
6,7-dimethyl-1,2,4-trinitronaphthalene |
InChI |
InChI=1S/C12H9N3O6/c1-6-3-8-9(4-7(6)2)12(15(20)21)11(14(18)19)5-10(8)13(16)17/h3-5H,1-2H3 |
InChI Key |
MLIPWEQZKSYNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lacks direct studies on 6,7-Dimethyl-1,2,4-trinitronaphthalene. However, comparisons can be inferred based on substituent effects and analogous naphthalene derivatives:
a. Nitro-Substituted Naphthalenes
- 1-Nitronaphthalene: A simpler nitro derivative with a single nitro group.
- 1,3,5-Trinitronaphthalene : A structural isomer with nitro groups at positions 1, 3, and 3. Such compounds often exhibit detonation velocities >7,000 m/s, suggesting that the positional arrangement of nitro groups significantly impacts energetic properties.
b. Methyl-Substituted Naphthalenes
- 1-Methylnaphthalene and 2-Methylnaphthalene: These monomethyl derivatives are less reactive than nitro-substituted analogs.
c. Chlorinated and Methoxy Derivatives
- 1,2,4,7-Tetrachloronaphthalene : Chlorine substituents increase halogenated aromatic hydrocarbon toxicity, particularly affecting liver and thyroid function . In contrast, nitro groups are more electronegative and may contribute to oxidative stress pathways.
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol: Methoxy groups enhance solubility in polar solvents, whereas nitro groups reduce solubility but improve stability under high-energy conditions .
Hypothetical Data Table Based on Structural Analogues
Research Findings and Limitations
- Toxicity : While naphthalene and methylnaphthalenes are well-documented for respiratory and hepatic effects , trinitro derivatives are understudied. The compound’s nitro groups may induce oxidative DNA damage, as seen in other nitroaromatics.
- Gaps in Evidence: No direct studies on synthesis, applications, or toxicology of this compound were identified in the provided materials. Further research using specialized databases (e.g., CAS registry, explosives literature) is required.
Q & A
Basic: What are the validated synthetic routes for 6,7-Dimethyl-1,2,4-trinitronaphthalene, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves nitration of dimethylnaphthalene precursors under controlled conditions. For example:
- Stepwise Nitration : Sequential nitration at positions 1, 2, and 4 using mixed acids (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.
- Purification : Recrystallization from ethanol or acetonitrile, followed by HPLC (C18 column, acetonitrile/water mobile phase) to verify purity >98% .
- Quality Control : Use NMR (¹H/¹³C) to confirm substitution patterns and FTIR to detect nitro-group vibrations (~1520 cm⁻¹). Reference standards for related nitroaromatics (e.g., 1,3-dimethylnaphthalene derivatives) can guide protocol optimization .
Basic: Which analytical techniques are critical for structural and quantitative analysis of this compound?
Methodological Answer:
- Structural Elucidation :
- Quantification :
Advanced: How should researchers address contradictions in toxicological data for nitroaromatic compounds like this compound?
Methodological Answer:
Conflicting results often arise from variability in exposure routes, doses, or model systems. To resolve discrepancies:
- Systematic Review : Apply inclusion criteria (e.g., in vivo mammalian studies, exposure durations >28 days) to filter low-confidence studies .
- Meta-Analysis : Pool data from high-confidence studies (e.g., ATSDR’s criteria for study design rigor ) to assess hepatotoxicity or mutagenicity trends.
- Mechanistic Studies : Compare metabolic activation pathways (e.g., CYP450-mediated nitroreduction) across species using liver microsomes or transfected cell lines .
Advanced: What experimental designs optimize environmental persistence studies for this compound?
Methodological Answer:
- Persistence Metrics :
- Soil/Water Partitioning :
Advanced: How can computational models predict the metabolic pathways of this compound?
Methodological Answer:
- In Silico Tools :
- Validation : Cross-reference predictions with in vitro microsomal assays (e.g., rat liver S9 fractions) to confirm nitro-group reduction metabolites .
Basic: What are the key regulatory and safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- Exposure Controls : Use fume hoods for synthesis/purification steps; minimize dermal contact with nitrating agents .
- Waste Disposal : Neutralize nitro waste with reducing agents (e.g., Fe²⁺/HCl) before incineration .
- Regulatory Compliance : Adhere to CERCLA guidelines for nitroaromatic compounds, including reporting thresholds and spill protocols .
Advanced: What strategies differentiate isomer-specific effects in dimethyl-trinitronaphthalene derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
